

Olodanrigan Toxicity and Hepatotoxicity Studies: Technical Support Center

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Compound of Interest

Compound Name: *rac-Olodanrigan*

Cat. No.: *B15570443*

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and hepatotoxicity of Olodanrigan (EMA401). The content is presented in a question-and-answer format to directly address potential issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of Olodanrigan?

A1: Olodanrigan, a selective angiotensin II type 2 receptor (AT2R) antagonist, showed a good safety profile in Phase II clinical trials for neuropathic pain.^{[1][2]} However, its clinical development was terminated due to findings of liver toxicity in a long-term preclinical study.^{[1][3]}

Q2: In which species was the hepatotoxicity of Olodanrigan observed?

A2: The hepatotoxicity of Olodanrigan was observed in cynomolgus monkeys during a 39-week preclinical toxicity study.^{[3][4]} This adverse effect was not seen in the shorter-term Phase II human clinical trials.^[5]

Q3: What were the specific liver findings in the preclinical toxicity study?

A3: The specific details of the histopathological findings in the livers of the cynomolgus monkeys have not been made publicly available. The findings were described as "unexpected

adverse histopathologic findings."^[3]

Q4: Was there a dose-dependent relationship established for Olodanrigan-induced hepatotoxicity?

A4: While it is a standard practice in toxicology studies to evaluate dose-dependency, the publicly available information does not specify the exact doses that led to hepatotoxicity in the monkey study.

Q5: What is the hypothesized mechanism of Olodanrigan-induced hepatotoxicity?

A5: A plausible, though not definitively confirmed, mechanism for Olodanrigan-induced hepatotoxicity is the formation of an acyl glucuronide metabolite.^[1] This reactive metabolite could potentially form covalent adducts with liver proteins, which may then act as haptens, triggering an immune-mediated liver injury.^[1]

Troubleshooting Guide

Issue 1: Unexpected liver enzyme elevations in animal models during in-vivo studies.

- Possible Cause: The animal model being used might be particularly sensitive to Olodanrigan, similar to the cynomolgus monkeys in the preclinical study.
- Troubleshooting Steps:
 - Confirm the finding: Repeat the experiment with a new batch of Olodanrigan to rule out contamination.
 - Establish a dose-response: Test a range of doses to see if the elevation in liver enzymes is dose-dependent.
 - Time-course analysis: Collect samples at multiple time points to understand the onset and progression of the liver enzyme elevation.
 - Histopathology: Conduct a thorough histopathological examination of the liver tissue to characterize the nature of the injury.

- Consider a different species: If the project allows, testing in a different species may provide comparative toxicity data.

Issue 2: Difficulty replicating the analgesic effects of Olodanrigan without observing toxicity.

- Possible Cause: The therapeutic window of Olodanrigan may be narrow in the specific animal model or experimental conditions being used.
- Troubleshooting Steps:
 - Review dosing regimen: Ensure that the dose and frequency of administration are in line with those reported in efficacy studies (e.g., 10 mg/kg orally in rats for analgesia).[6]
 - Monitor for subtle signs of toxicity: In addition to liver enzymes, monitor for other signs of toxicity such as weight loss, changes in behavior, or alterations in other clinical chemistry parameters.
 - Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to determine the drug exposure levels in your model and compare them to available data.

Data on Olodanrigan Dosing

Study Type	Species	Dose(s)	Route of Administration	Observed Effect/Comment
Efficacy Study (Neuropathic Pain)	Rat	10 mg/kg	Oral (p.o.)	Significant attenuation of theta power and increase in paw withdrawal latencies.[6]
Phase II Clinical Trial (PHN)	Human	100 mg twice daily	Oral	Superior relief of postherpetic neuralgia compared to placebo.[2]
Terminated Phase IIb Clinical Trials	Human	25 mg and 100 mg twice daily	Oral	Trials were terminated prematurely due to preclinical hepatotoxicity findings.[3][5]
Long-term Toxicity Study	Cynomolgus Monkey	Not publicly disclosed	Not publicly disclosed	Unexpected adverse histopathologic findings in the liver after 39 weeks.[3][4]

Experimental Protocols

Sub-chronic Oral Toxicity Study in a Non-Rodent Species (General Protocol)

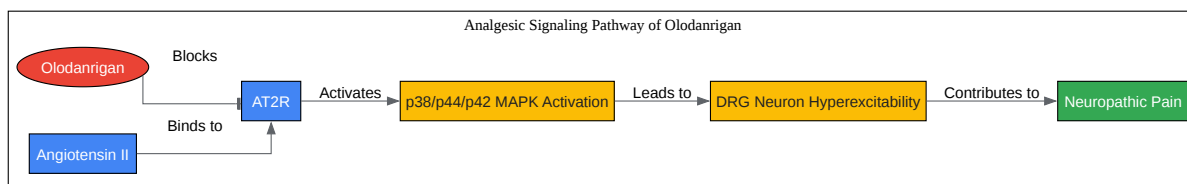
This is a generalized protocol representative of what might be conducted for a small molecule drug like Olodanrigan. The exact protocol used for the pivotal Olodanrigan study is not publicly available.

- Test System:
 - Species: Cynomolgus monkey (*Macaca fascicularis*).
 - Sex: Equal numbers of males and females.
 - Age: Young adults.
 - Housing: Housed in conditions compliant with animal welfare regulations.
- Test Substance and Dosing:
 - Test Substance: Olodanrigan.
 - Vehicle: An appropriate vehicle (e.g., sterile water, methylcellulose solution).
 - Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. Doses would be selected based on results from acute toxicity and dose-ranging studies.
 - Route of Administration: Oral (e.g., gavage).
 - Dosing Frequency: Daily.
 - Duration: Up to 39 weeks.
- Observations and Examinations:
 - Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.
 - Body Weight: Measured weekly.
 - Food Consumption: Measured weekly.
 - Ophthalmology: Examination prior to the study and at termination.
 - Electrocardiography (ECG): Performed at baseline and at specified intervals.
 - Clinical Pathology: Blood and urine samples collected at baseline and multiple time points during the study for hematology, clinical chemistry (including liver enzymes like ALT, AST,

ALP, and bilirubin), and urinalysis.

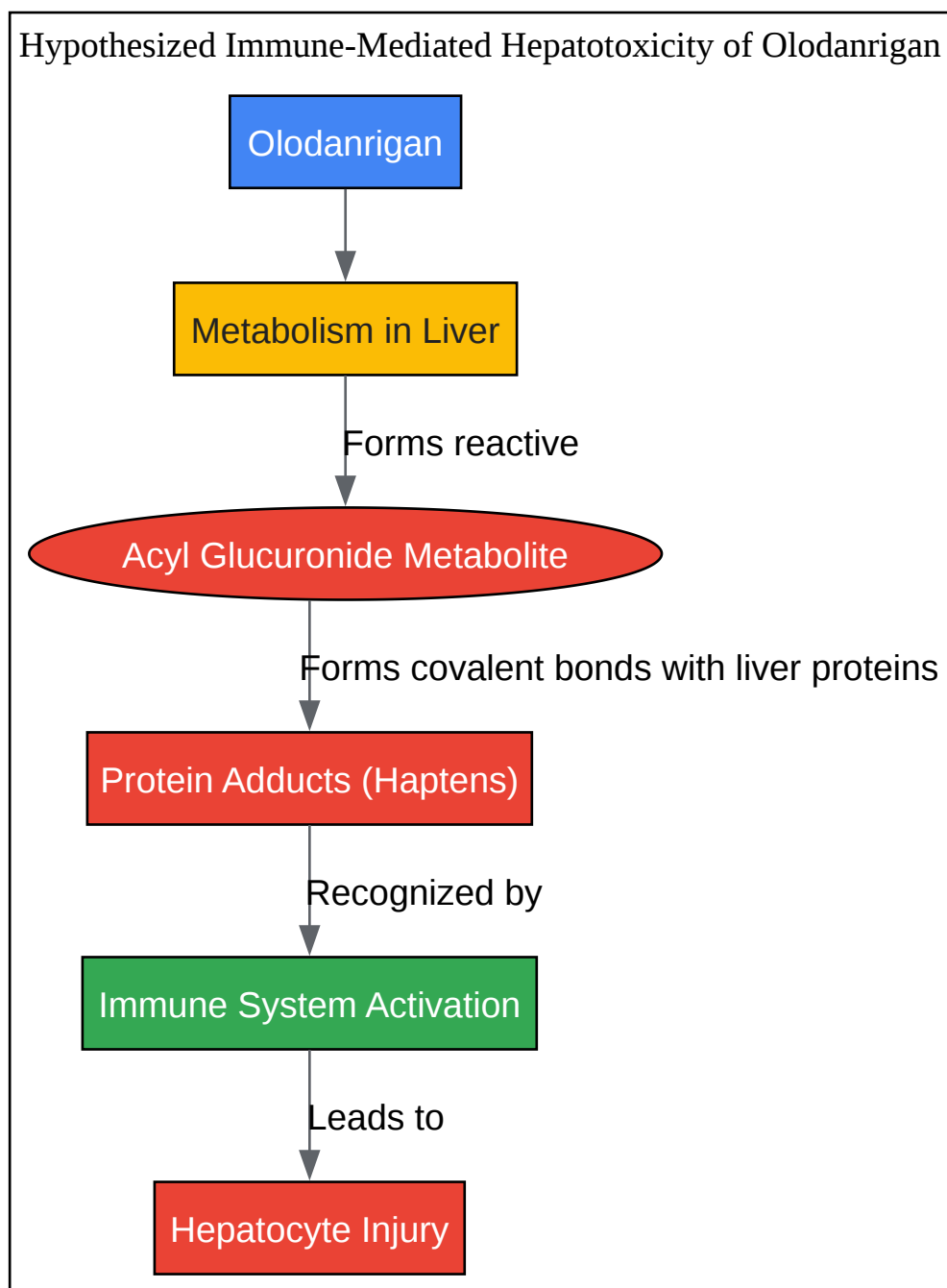
- Terminal Procedures:
 - Necropsy: A full gross necropsy performed on all animals.
 - Organ Weights: Key organs, including the liver, are weighed.
 - Histopathology: A comprehensive set of tissues from all animals is collected, preserved, processed, and examined microscopically by a veterinary pathologist. Special attention is given to the liver.

Visualizations



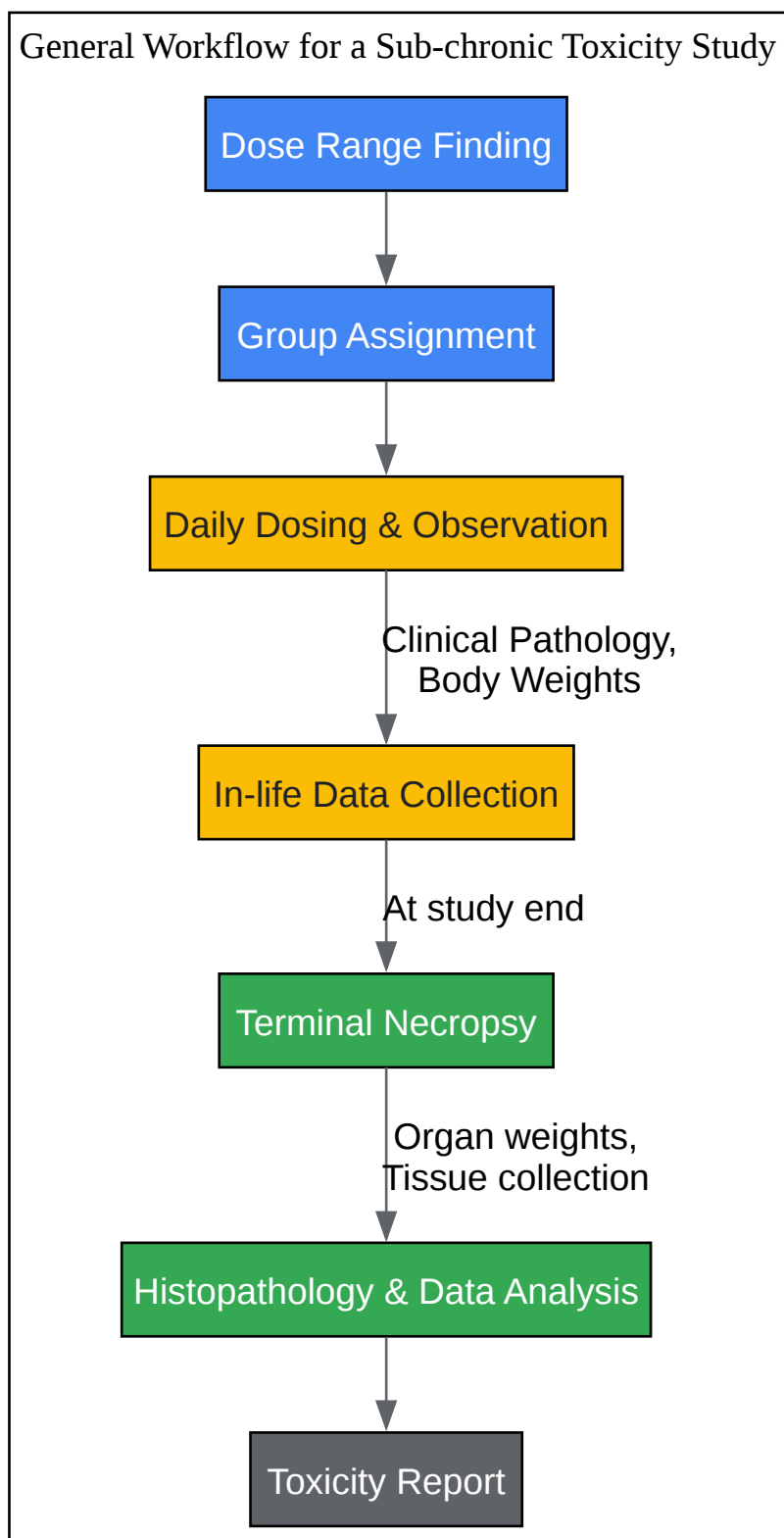
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Caption: Analgesic mechanism of Olodanrigan.



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Caption: Hypothesized pathway of Olodanrigan hepatotoxicity.



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Caption: Workflow for a sub-chronic toxicity study.

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